4-fluoro-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
Description
4-fluoro-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide is a quinazoline-derived compound characterized by a fused [1,3]dioxolo ring system and a fluorinated benzamide moiety. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties. The compound’s unique features include:
- Fluorine substitution at the para position of the benzamide group, which enhances lipophilicity and metabolic stability.
- The [1,3]dioxolo[4,5-g]quinazoline scaffold, which contributes to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-fluoro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c1-9-12-6-14-15(24-8-23-14)7-13(12)20-17(19-9)21-16(22)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSFOISODLNZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-Diels-Alder reactions, microwave-assisted reactions, and metal-catalyzed reactions.
Introduction of the Fluoro and Methyl Groups:
Formation of the Benzamide Moiety: The benzamide moiety is introduced through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-fluoro-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an anti-cancer and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Potential
- Anticancer Activity: Quinazoline derivatives are known to inhibit tyrosine kinases (e.g., EGFR, VEGFR). The fluorinated benzamide in the target compound may enhance cytotoxicity in cancer cell lines compared to non-fluorinated analogs .
- Antimicrobial Properties : Structural analogs with sulfur-containing groups (e.g., sulfanylidene) show moderate antibacterial activity against Gram-positive pathogens .
Biological Activity
4-Fluoro-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fluorine atom and a dioxole ring, which are significant for its biological interactions.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 299.3 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP (octanol-water partition) | Not specified |
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound under review has shown promise in inhibiting various cancer cell lines. A study demonstrated that similar derivatives could induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study:
In vitro studies on the compound's analogs revealed that they inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM. Mechanistic studies suggested that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Quinazoline derivatives also display antimicrobial properties. The compound was evaluated for its efficacy against various microbial strains, including Gram-positive and Gram-negative bacteria. Preliminary results indicated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Kinases: Similar compounds have been reported to inhibit tyrosine kinases involved in cancer progression.
- DNA Intercalation: The structural features may allow for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
